1-[4-Nitro-2-pyridinyl]piperazine
Description
Properties
CAS No. |
113049-42-6 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(4-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-1-2-11-9(7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 |
InChI Key |
MIXDGCKFNRMARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogs and Substituent Effects
Piperazine derivatives vary widely based on substituents attached to the core ring. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in this compound may confer greater metabolic stability compared to halogenated analogs like mCPP or TFMPP, where -Cl or -CF₃ groups are susceptible to oxidative metabolism .
- Receptor Specificity : Unlike mCPP and TFMPP (5-HT1B/1C agonists), the nitro-pyridinyl substitution may shift receptor affinity, as seen in p-MPPI’s 5-HT1A antagonism .
- Biological Activity : Chlorobenzhydryl-piperazine derivatives (e.g., compounds 5a–g) exhibit cytotoxic effects on cancer cells (IC₅₀ values in micromolar ranges) , suggesting that nitro-pyridinyl analogs could similarly target proliferative pathways.
Receptor Binding and Selectivity
- 5-HT Receptor Modulation: Piperazines with aryl substituents (e.g., TFMPP, mCPP) show high affinity for serotonin receptors.
- Dopamine D2 Receptor Affinity: Derivatives like 1-(2-methoxyphenyl)-4-(nitrobenzyl)piperazine exhibit nanomolar affinity for dopamine D2 receptors , suggesting that nitro-aromatic substitutions enhance CNS targeting.
Enzymatic Inhibition
- PI3Kδ Inhibition: Piperazine derivatives with six-membered rings (e.g., piperidine-piperazine hybrids) show IC₅₀ values in low nanomolar ranges for PI3Kδ, outperforming five-membered analogs . The rigid pyridine-nitrogen in this compound could similarly enhance kinase selectivity.
Physicochemical and Metabolic Properties
- However, the pyridine ring’s basicity may counteract this effect, necessitating formulation optimization.
- Metabolic Stability: Piperazines undergo CYP3A4/CYP2D6-mediated N-dealkylation and oxidation . The nitro group’s electron-withdrawing nature may slow oxidative metabolism compared to -Cl or -CF₃ substituents, as observed in fluoroquinolone degradation studies .
Structure-Activity Relationship (SAR) Insights
- Nitro Group Impact: The -NO₂ group may enhance π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT or dopamine receptors), improving affinity .
- Pyridine vs.
- Steric Effects : Bulky substituents (e.g., chlorobenzhydryl in compound 5a ) reduce conformational flexibility, whereas the planar pyridine ring in this compound may allow better penetration into hydrophobic pockets.
Preparation Methods
Reaction Mechanism and Substrate Activation
The nitro group at the 4-position of pyridine enhances electrophilicity at the 2-position by withdrawing electron density through resonance and inductive effects. This activation enables piperazine to displace the chlorine atom via a two-step SNAr mechanism:
Reagents:
-
2-Chloro-4-nitropyridine (1 equiv)
-
Piperazine (2–3 equiv)
-
Solvent: Acetonitrile, DMF, or pyridine
-
Base: K₂CO₃ or NaHCO₃
Protocol:
-
Combine 2-chloro-4-nitropyridine (10 mmol) and piperazine (30 mmol) in anhydrous acetonitrile (50 mL).
-
Add K₂CO₃ (15 mmol) and reflux at 85°C for 18–24 hours.
-
Cool, filter to remove salts, and concentrate under reduced pressure.
-
Purify via recrystallization (isopropyl alcohol) or column chromatography (SiO₂, ethyl acetate/hexane).
Solvent and Base Selection
Industrial processes prioritize cost-effectiveness and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Acetonitrile | Dimethylformamide (DMF) |
| Base | K₂CO₃ | NaOH (aqueous) |
| Temperature | 85°C | 90–100°C |
| Reaction Time | 18–24 h | 12–15 h |
| Yield | 65–72% | 75–80% |
Advantages :
Continuous Flow Reactor Design
Recent patents describe tubular reactors for improved heat transfer and reaction control:
-
Feed Streams :
-
Stream A: 2-Chloro-4-nitropyridine in DMF
-
Stream B: Piperazine/NaOH in H₂O
-
-
Mixing Zone : Turbulent flow ensures rapid substrate interaction.
-
Residence Time : 30–45 minutes at 100°C.
-
Output : Crude product is extracted with dichloromethane and crystallized.
Outcome :
Alternative Synthetic Routes
Nitration of Preformed Piperazine-Pyridine Derivatives
Nitrating 1-(2-pyridinyl)piperazine with HNO₃/H₂SO₄ introduces the nitro group regioselectively at C4:
Procedure :
-
Dissolve 1-(2-pyridinyl)piperazine (10 mmol) in concentrated H₂SO₄ (20 mL).
-
Add fuming HNO₃ (12 mmol) dropwise at 0°C.
-
Stir at 25°C for 6 hours, then pour onto ice.
-
Neutralize with NH₄OH and extract with CH₂Cl₂.
Yield : 55–60%.
Limitation : Over-nitration and oxidative decomposition reduce scalability.
Palladium-Catalyzed Coupling
Aryl halide-amine coupling using Pd(OAc)₂/Xantphos:
Reaction :
1-(2-Bromopyridin-4-yl)piperazine + NaN₃ → this compound
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Solvent: Toluene, 110°C, 12 h
Yield : 50%.
Utility : Avoids pre-nitrated substrates but suffers from catalyst cost.
Purification and Characterization
Recrystallization Protocols
-
Solvent Pair : Ethanol/water (3:1) achieves 98% purity.
-
Crystal Structure : Monoclinic, P2₁/c space group (single-crystal XRD).
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H, Py-H), 8.25 (s, 1H, Py-H), 6.85 (d, J = 5.6 Hz, 1H, Py-H), 3.85–3.75 (m, 4H, Piperazine-H), 2.95–2.85 (m, 4H, Piperazine-H).
-
IR (KBr) : 1520 cm⁻¹ (NO₂ asym stretch), 1345 cm⁻¹ (NO₂ sym stretch).
Engineered nitrilases for nitro group introduction are under investigation but currently exhibit <20% conversion.
Q & A
Q. What statistical approaches validate the significance of minor structural modifications on bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
